1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid
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Overview
Description
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid is a heterocyclic compound that contains both piperazine and thiane moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid typically involves multi-step procedures. One common synthetic route includes the reaction of a thiane derivative with piperazine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve the optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Scientific Research Applications
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction mechanisms and metabolic processes, which are crucial for understanding the compound’s effects at the molecular level .
Comparison with Similar Compounds
1,1-Dioxo-3-piperazin-1-ylthiane-3-carboxylic acid can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits similar biological activities, but its structural differences lead to distinct chemical properties and applications.
Properties
Molecular Formula |
C10H18N2O4S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
1,1-dioxo-3-piperazin-1-ylthiane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4S/c13-9(14)10(12-5-3-11-4-6-12)2-1-7-17(15,16)8-10/h11H,1-8H2,(H,13,14) |
InChI Key |
BZOKJUQAERNPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(C(=O)O)N2CCNCC2 |
Origin of Product |
United States |
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